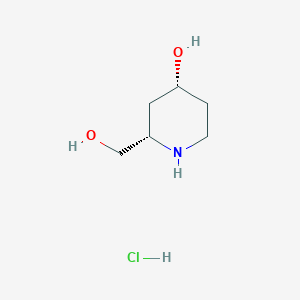
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride: is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Racemization: The final product is obtained as a racemic mixture, meaning it contains equal amounts of both enantiomers (2R,4S) and (2S,4R).
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The specific details of industrial production would depend on the scale and desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The hydroxyl group can be reduced to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with specific receptors, modulating their activity.
Pathways Involved: The specific molecular pathways involved would depend on the biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol: The free base form of the compound without the hydrochloride salt.
(2R,4S)-2-(hydroxymethyl)piperidin-4-ol: The enantiomerically pure form of the compound.
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol: The other enantiomer of the compound.
Uniqueness
rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxymethyl and hydroxyl groups. This combination of features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
531503-05-6; 531504-65-1 |
|---|---|
Formule moléculaire |
C6H14ClNO2 |
Poids moléculaire |
167.63 |
Nom IUPAC |
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m0./s1 |
Clé InChI |
QIKIPCQWZUFFFD-RIHPBJNCSA-N |
SMILES |
C1CNC(CC1O)CO.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


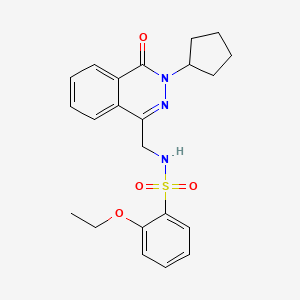
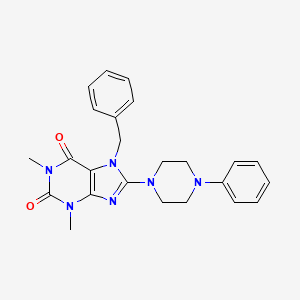
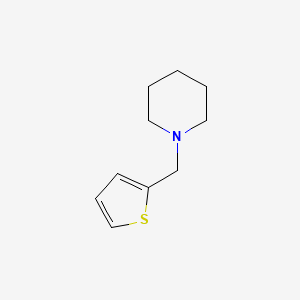
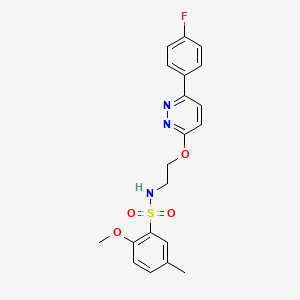
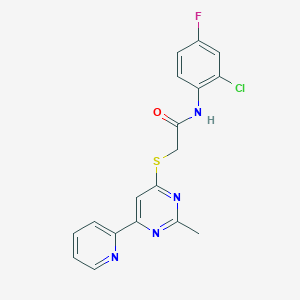
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)
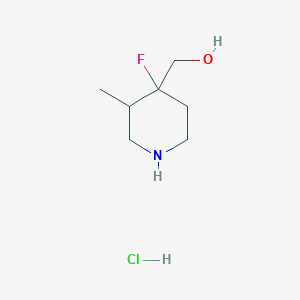
![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2756064.png)
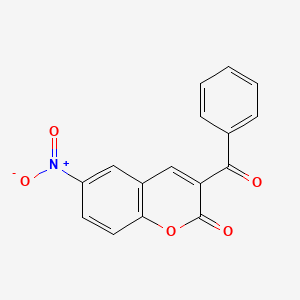
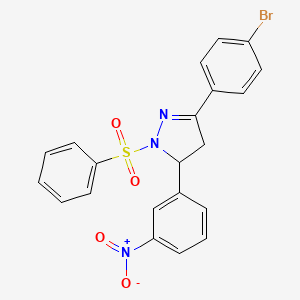
![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2756069.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)

